molecular formula C16H17ClN4O5S B2562114 N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide CAS No. 449784-31-0

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide

Cat. No.: B2562114
CAS No.: 449784-31-0
M. Wt: 412.85
InChI Key: RWRRWICJOOQGCR-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core structure

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O5S/c1-16(2,3)20-14(11-7-27(25,26)8-13(11)19-20)18-15(22)10-6-9(21(23)24)4-5-12(10)17/h4-6H,7-8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRRWICJOOQGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the tert-butyl group and the nitrobenzamide moiety. Common reagents used in these reactions include tert-butyl chloride, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitro group to an amine.

    Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-chlorophenoxy)-2-methylpropanamide
  • N’-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide

Uniqueness

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide is unique due to its specific functional groups and core structure, which confer distinct chemical and biological properties

Biological Activity

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article examines the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C18H23N3O5S
  • Molecular Weight : 393.4573 g/mol
  • CAS Number : 449784-51-4
  • Structural Features : The compound features a thieno[3,4-c]pyrazole ring fused with a chloro-nitrobenzamide moiety, which contributes to its unique reactivity and biological properties.

Anticancer Properties

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Similar compounds have been shown to interact with specific enzymes and receptors involved in cancer cell proliferation and survival. This interaction may lead to the modulation of signaling pathways that promote apoptosis in cancer cells.
  • Case Studies :
    • A study demonstrated that fluoro-substituted thieno[3,4-c]pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .

Antimicrobial Activity

Thieno[3,4-c]pyrazole derivatives have also shown promising antimicrobial activities:

  • Antibacterial and Antifungal Effects : Compounds with similar structures have been reported to exhibit activity against both bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique PropertiesBiological Activity
N-(tert-butyl)-5-hydroxythieno[3,4-c]pyrazoleHydroxyl group instead of dioxidoPotentially different biological activityAnticancer
2-Chloro-N-(5-fluorothieno[3,4-c]pyrazol)benzamideLacks tert-butyl groupDifferent solubility and reactivityAntimicrobial
N-(2-methyl)-5-methylthieno[3,4-c]pyrazoleMethyl groups instead of tert-butylVariations in lipophilicityAntidiabetic

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), leading to altered cellular responses that can inhibit tumor growth or microbial infection .

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